molecular formula C24H22ClNS B2937152 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole CAS No. 681279-96-9

3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole

Cat. No.: B2937152
CAS No.: 681279-96-9
M. Wt: 391.96
InChI Key: KKTCMELNVZUEGE-UHFFFAOYSA-N
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Description

3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure with a 2-chlorobenzylthio group and a 2,5-dimethylbenzyl group attached to the indole core, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 2-chlorobenzylthio Group: The 2-chlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 2-chlorobenzyl chloride with a thiol compound in the presence of a base such as sodium hydroxide.

    Attachment of the 2,5-dimethylbenzyl Group: The 2,5-dimethylbenzyl group can be attached to the indole core through a Friedel-Crafts alkylation reaction. This involves the reaction of the indole with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzylthio group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole: has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of indole derivatives.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.

    Modulating Signal Transduction Pathways: Affecting the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole: can be compared with other indole derivatives such as:

    3-(benzylthio)-1H-indole: Lacks the 2-chlorobenzyl and 2,5-dimethylbenzyl groups, making it less complex.

    3-((2-chlorobenzyl)thio)-1H-indole: Lacks the 2,5-dimethylbenzyl group, which may affect its biological activity.

    1-(2,5-dimethylbenzyl)-1H-indole: Lacks the 2-chlorobenzylthio group, which may influence its chemical reactivity.

The uniqueness of This compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNS/c1-17-11-12-18(2)20(13-17)14-26-15-24(21-8-4-6-10-23(21)26)27-16-19-7-3-5-9-22(19)25/h3-13,15H,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTCMELNVZUEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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